

Solubility of 4-Amino-N-methylaniline in various organic solvents.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-N-methylaniline

Cat. No.: B1582453

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Amino-N-methylaniline**

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-Amino-N-methylaniline** (CAS No. 623-09-6). As a crucial intermediate in the synthesis of dyes and other organic products, understanding its behavior in various solvent systems is paramount for process optimization, purification, and formulation development.^[1] This document delineates the theoretical principles governing its solubility, presents a qualitative solubility profile across different solvent classes, and provides detailed, field-proven experimental protocols for both quantitative and qualitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Introduction to 4-Amino-N-methylaniline: A Molecule of Duality

4-Amino-N-methylaniline, also known as N-methyl-p-phenylenediamine, is an aromatic amine with the chemical formula C₇H₁₀N₂.^{[1][2]} Its molecular structure is characterized by a benzene ring substituted with both a primary amino group (-NH₂) and a secondary N-methylamino group (-NHCH₃) at the para position. This unique arrangement imparts a dual nature to the molecule: the aromatic ring provides significant nonpolar character, while the two amine groups introduce polarity and the capacity for hydrogen bonding.

This structural duality is the cornerstone of its solubility profile. It predicts a broad miscibility with a range of organic solvents, a principle that is fundamental to its application in organic synthesis.^[1] Conversely, its significant hydrophobic surface area, conferred by the benzene ring, suggests limited solubility in aqueous systems. This guide will explore these characteristics in detail, providing the theoretical framework and practical methodologies required for its effective use in a laboratory or industrial setting.

Table 1: Physicochemical Properties of **4-Amino-N-methylaniline**

Property	Value	Source
CAS Number	623-09-6	[2] [3]
Molecular Formula	C ₇ H ₁₀ N ₂	[2]
Molecular Weight	122.17 g/mol	[2]
Appearance	White or slightly yellow solid	[1]
Boiling Point	~257 °C	[4]
Density	~1.098 g/cm ³	[4]

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities are more likely to be miscible.^{[5][6]} For **4-Amino-N-methylaniline**, we must consider the following factors:

- Polarity and Hydrogen Bonding: The primary and secondary amine groups are polar and can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones).^[1]
- Van der Waals Forces: The nonpolar benzene ring contributes to its solubility in nonpolar solvents (e.g., toluene, hexane) through London dispersion forces.

- Acid-Base Chemistry: As an amine, the compound is basic. In acidic aqueous solutions, the amine groups can be protonated to form ammonium salts. This ionization dramatically increases polarity and, consequently, water solubility.^{[7][8]} This principle is often exploited for extraction and purification.

Qualitative Solubility Profile

Based on its molecular structure and established chemical principles, a qualitative solubility profile can be predicted. General chemical literature confirms that **4-Amino-N-methylaniline** is soluble in common organic solvents like alcohols, ethers, and ketones, while being nearly insoluble in water.^[1]

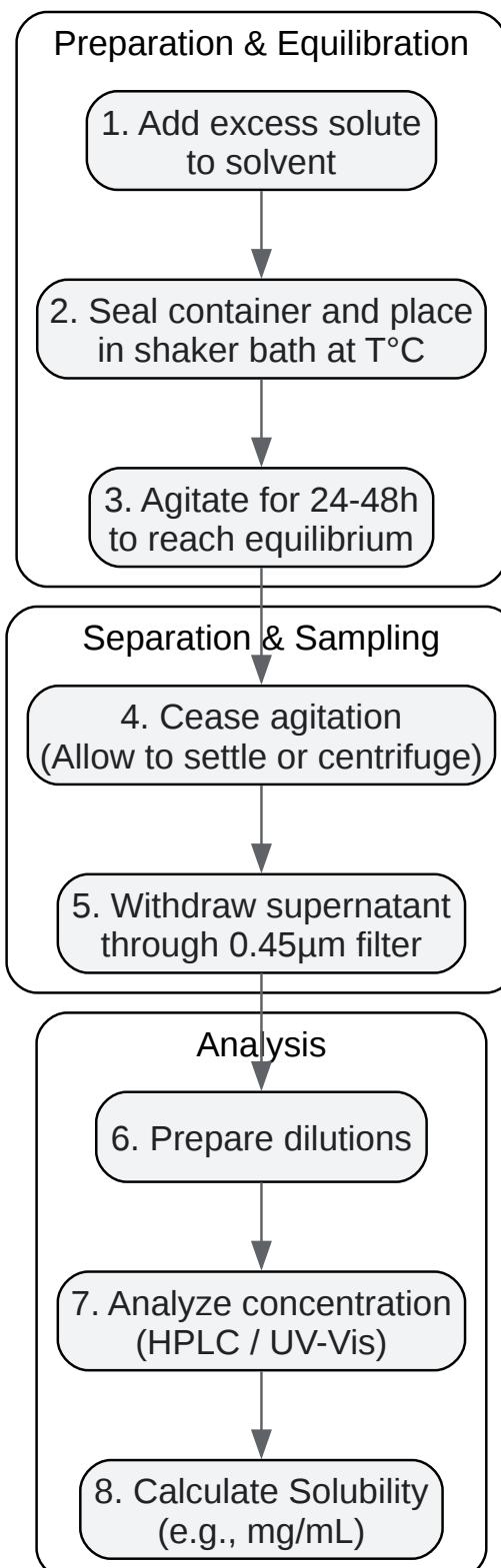
Table 2: Predicted Qualitative Solubility of **4-Amino-N-methylaniline**

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Soluble	Strong hydrogen bonding interactions between the solvent's -OH and the compound's -NH groups.
Polar Aprotic	Acetone, Diethyl Ether, THF	Soluble	Favorable dipole-dipole interactions. Supported by general statements in chemical literature. [1]
Nonpolar	Toluene, Chloroform, Hexane	Soluble	The nonpolar aromatic ring interacts well with nonpolar solvents via dispersion forces.
Aqueous (Neutral)	Water	Slightly Soluble to Insoluble	The large, hydrophobic benzene ring dominates the molecule's character, limiting miscibility with water. [1]
Aqueous (Acidic)	5% Hydrochloric Acid (HCl)	Soluble	Protonation of the basic amine groups forms a highly polar, water-soluble ammonium salt. [7] [8]
Aqueous (Basic)	5% Sodium Hydroxide (NaOH)	Insoluble	The compound is itself basic; no acid-base reaction occurs to enhance solubility. [7] [8]

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for determining the solubility of **4-Amino-N-methylaniline**.

Protocol 1: Quantitative Determination via the Equilibrium Shake-Flask Method


This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. By agitating for an extended period (typically 24-72 hours), we ensure this equilibrium is reached. Analyzing the supernatant provides the maximum concentration of the solute that the solvent can hold under those conditions.

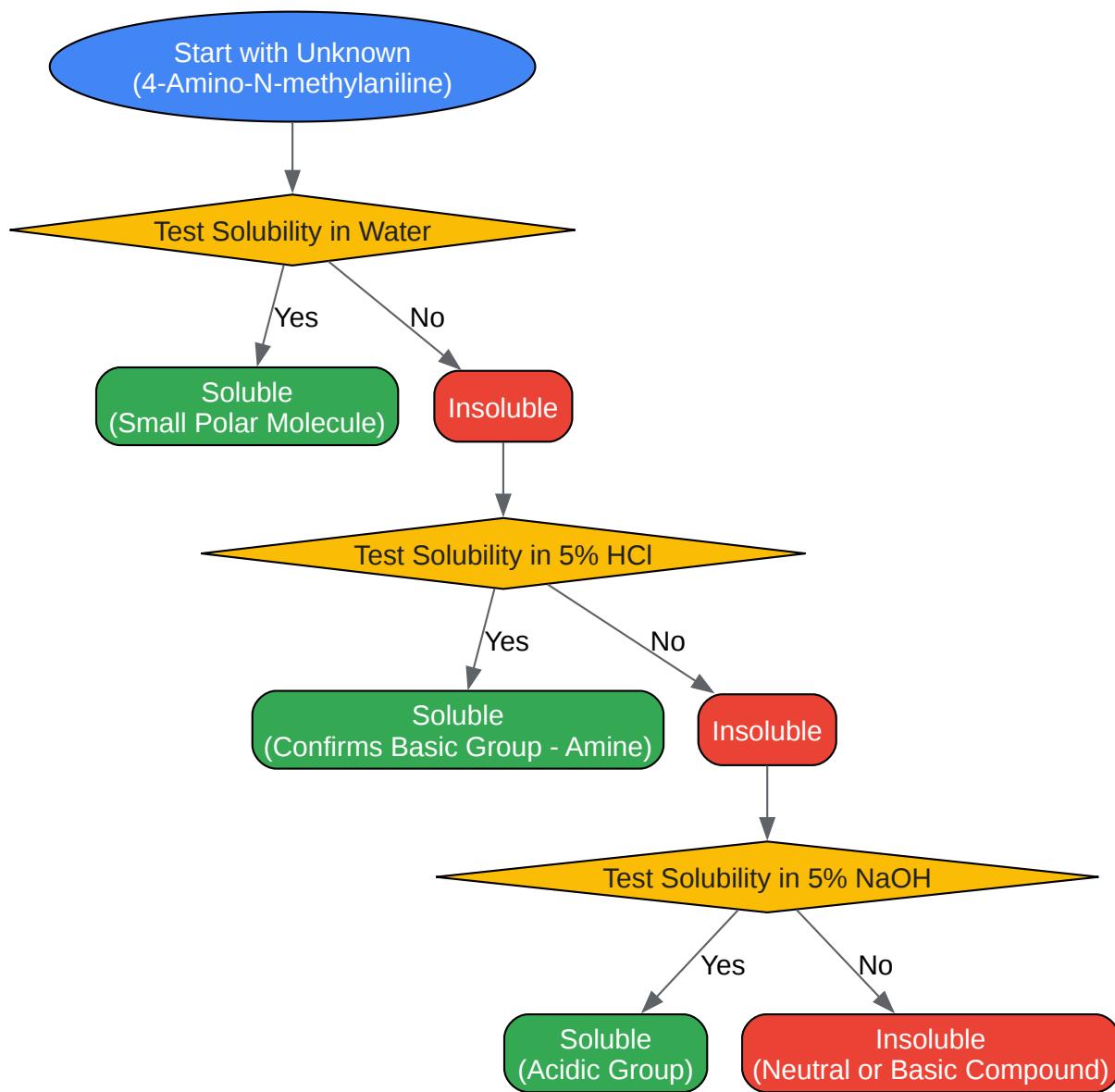
Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **4-Amino-N-methylaniline** to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure saturation is achieved and maintained.
- Equilibration: Place the container in a constant-temperature shaker bath or incubator. Agitate the mixture at a consistent rate for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature for several hours to let the undissolved solid settle. For fine suspensions, centrifugation at the controlled temperature is the most effective method for clear separation.
- Sampling: Carefully withdraw a precise aliquot of the clear supernatant. It is critical to avoid disturbing the solid residue. Using a syringe fitted with a solvent-compatible filter (e.g., 0.45 μm PTFE) is highly recommended to remove any microscopic particulates.
- Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of **4-Amino-N-methylaniline** using a validated analytical technique, such as:

- High-Performance Liquid Chromatography (HPLC): Offers high specificity and accuracy.
- UV-Vis Spectrophotometry: A simpler, faster method if the compound has a unique chromophore and no interfering species are present. A calibration curve must be prepared beforehand.
- Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

[Click to download full resolution via product page](#)

Caption: Workflow for the Equilibrium Shake-Flask Method.


Protocol 2: Rapid Qualitative and Acid/Base Classification

This method provides a quick assessment of solubility and classifies the compound based on its acidic or basic nature, which is invaluable for designing extraction schemes.[\[7\]](#)

Causality: This protocol systematically tests the compound's miscibility in a series of solvents of increasing and decreasing polarity, including reactive aqueous solutions. Solubility in 5% HCl indicates a basic functional group, while solubility in 5% NaOH would indicate an acidic group. This provides direct, functional information about the unknown.

Step-by-Step Methodology:

- **Setup:** Label five test tubes: (1) Water, (2) 5% NaOH, (3) 5% NaHCO₃, (4) 5% HCl, (5) Organic Solvent (e.g., Toluene).
- **Addition of Solute:** Place approximately 25 mg of **4-Amino-N-methylaniline** into each test tube.
- **Addition of Solvent:** Add 0.75 mL of the corresponding solvent to each tube.
- **Observation:** Vigorously shake each tube for 10-20 seconds. Observe and record whether the solid dissolves completely ("Soluble") or remains partially or fully undissolved ("Insoluble").
- **Interpretation:**
 - Water: Expected to be insoluble.
 - 5% NaOH / 5% NaHCO₃: Expected to be insoluble, confirming the absence of an acidic group.
 - 5% HCl: Expected to be soluble, confirming the presence of a basic (amine) group.
 - Organic Solvent: Expected to be soluble.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-Amino-N-methylaniline | C7H10N2 | CID 69332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Solubility of 4-Amino-N-methylaniline in various organic solvents.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582453#solubility-of-4-amino-n-methylaniline-in-various-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com